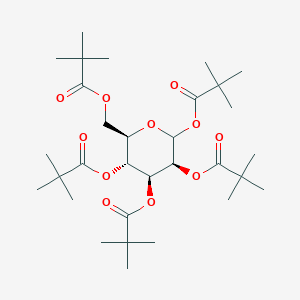

1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20+,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXCBOJERHYNCS-AUGMSIGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose

Introduction: The Strategic Importance of Pivaloyl Protecting Groups in Carbohydrate Chemistry

Carbohydrates are fundamental to a vast array of biological processes and serve as versatile scaffolds in drug discovery and development.[1][2] The synthesis of complex carbohydrates and glycoconjugates, however, presents a significant challenge due to the polyhydroxylated nature of these molecules.[3] Effective protection and deprotection strategies are therefore paramount to achieving regioselectivity and stereocontrol during synthesis. Among the various protecting groups, the pivaloyl (Piv) group, a bulky ester, offers unique advantages. Its steric hindrance can direct reaction pathways and enhance the stability of the sugar moiety during subsequent chemical transformations.[4]

This guide provides a comprehensive overview of the synthesis of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose, a key intermediate in the synthesis of various carbohydrate derivatives.[4][5] We will delve into the rationale behind the choice of reagents and reaction conditions, provide a detailed experimental protocol, and discuss the characterization of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important synthetic transformation.

The Synthetic Rationale: Why Pivaloyl Protection?

The selection of a protecting group is a critical decision in carbohydrate synthesis. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable without affecting other functional groups. The pivaloyl group fulfills these criteria for several reasons:

-

Steric Bulk: The large tert-butyl group of the pivaloyl moiety provides significant steric hindrance.[4] This bulk can influence the stereochemical outcome of glycosylation reactions, often favoring the formation of specific anomers.[3]

-

Stability: Pivaloyl esters are substantially more stable to acidic and basic conditions than other acyl protecting groups like acetyl or benzoyl groups.[6] This robustness allows for a wider range of subsequent chemical modifications to be performed on the protected carbohydrate.

-

Orthogonality: The removal of pivaloyl groups typically requires strong basic or reductive conditions, which are often orthogonal to the cleavage conditions for other common protecting groups such as silyl ethers or benzyl ethers.[6][7] This orthogonality is crucial for the selective deprotection of multifunctional molecules.

Synthetic Workflow: A Visual Overview

The synthesis of this compound is a straightforward per-acylation reaction. The following diagram illustrates the overall workflow.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from D-mannose.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| D-Mannose | 180.16 | 10.0 g | 0.0555 | 1.0 |

| Pyridine | 79.10 | 150 mL | - | - |

| Pivaloyl Chloride | 120.58 | 50.0 mL | 0.415 | 7.5 |

| Dichloromethane | - | 200 mL | - | - |

| 1 M Hydrochloric Acid | - | 300 mL | - | - |

| Saturated Sodium Bicarbonate Solution | - | 150 mL | - | - |

| Brine | - | 150 mL | - | - |

| Anhydrous Magnesium Sulfate | - | - | - | - |

| Ethanol | - | - | - | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend D-mannose (10.0 g, 0.0555 mol) in anhydrous pyridine (150 mL). Cool the suspension to 0 °C in an ice bath.

-

Addition of Pivaloyl Chloride: Add pivaloyl chloride (50.0 mL, 0.415 mol) dropwise to the cooled suspension over a period of 1 hour, ensuring the temperature remains below 5 °C. The reaction is exothermic, and a white precipitate of pyridinium hydrochloride will form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as ethyl acetate/hexane (e.g., 1:3 v/v).

-

Quenching and Extraction: Cool the reaction mixture back to 0 °C and slowly add 1 M hydrochloric acid (300 mL) to quench the excess pivaloyl chloride and neutralize the pyridine. Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 100 mL).

-

Washing: Wash the combined organic layers sequentially with 1 M hydrochloric acid (2 x 100 mL), saturated sodium bicarbonate solution (1 x 150 mL), and brine (1 x 150 mL). The aqueous washes remove the pyridinium salts and any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a white crystalline solid.[5] Alternatively, the product can be purified by column chromatography on silica gel.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white powder or crystalline solid[5] |

| Molecular Formula | C₃₁H₅₂O₁₁[5] |

| Molecular Weight | 600.74 g/mol [5] |

| Melting Point | 167.0 - 171.0 °C[5] |

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The ¹H NMR spectrum will show characteristic signals for the anomeric proton and the protons of the pivaloyl groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the compound.

Causality in Experimental Choices

-

Choice of Base: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction. Its use in excess helps to drive the reaction to completion.

-

Excess Pivaloyl Chloride: A significant excess of pivaloyl chloride is used to ensure that all five hydroxyl groups of the mannose are acylated.

-

Temperature Control: The initial cooling of the reaction to 0 °C is crucial to control the exothermic reaction between pivaloyl chloride and pyridine.

-

Aqueous Workup: The series of acidic and basic washes are critical for removing byproducts and unreacted starting materials, leading to a purer crude product before the final purification step.

Applications in Drug Development and Research

This compound is a valuable intermediate in several areas of research and development:

-

Biochemical Research: It is used as a biochemical reagent to study carbohydrate-protein interactions and for the synthesis of modified carbohydrates.[5][8][9]

-

Drug Development: The unique properties of pivaloylated sugars make them useful in drug formulation and delivery systems.[5] They can be used to create glycosylated drugs with improved solubility and bioavailability.[4] Pivaloylated carbohydrates have also been used as scaffolds in the design of novel therapeutics.[10][11]

-

Synthetic Chemistry: This compound is a key starting material for the synthesis of other complex carbohydrate derivatives and oligosaccharides.[5]

Deprotection Strategies

While the stability of the pivaloyl group is an advantage, its removal requires specific and often harsh conditions. Common deprotection methods include:

-

Basic Hydrolysis: Treatment with strong bases like sodium methoxide in methanol (Zemplén deacylation) can cleave the pivaloyl esters.[7] However, due to steric hindrance, this can be slow and may require elevated temperatures.[12]

-

Reductive Cleavage: Reagents such as lithium aluminum hydride (LAH) in an ethereal solvent can be used to reduce the esters to the corresponding alcohols.[12]

-

Other Methods: In some cases, lithium bases like lithium diisopropylamide (LDA) have been shown to be effective for the deprotection of N-pivaloyl groups, and similar strategies could potentially be adapted for O-pivaloyl groups.[13]

Conclusion

The synthesis of this compound is a fundamental and robust procedure in carbohydrate chemistry. The strategic use of the bulky pivaloyl protecting group provides a stable intermediate that is crucial for the construction of more complex glycosylated molecules. A thorough understanding of the synthetic protocol, the rationale behind the experimental choices, and the methods for characterization and deprotection is essential for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. Exploring Carbohydrates for Therapeutics: A Review on Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceutical Importance of Carbohydrates Drugs, Uses & Application | Blog [aurigeneservices.com]

- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy this compound | 220017-47-0 [smolecule.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alchemyst.co.uk [alchemyst.co.uk]

- 8. 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose_TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. Carbohydrates Used in Polymeric Systems for Drug Delivery: From Structures to Applications [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. sciforum.net [sciforum.net]

A Comprehensive Technical Guide to the NMR and Mass Spectrometry Analysis of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose is a fully protected derivative of D-mannose, a C-2 epimer of glucose crucial in human metabolism and protein glycosylation. The five bulky pivaloyl (trimethylacetyl) groups offer significant steric hindrance and high lipophilicity, rendering the molecule a valuable building block in the synthesis of complex carbohydrates and glycoconjugates. These protecting groups enhance stability and influence reactivity in glycosylation reactions, making this compound a key intermediate in medicinal chemistry and drug development.

Accurate structural elucidation is paramount for ensuring the purity and identity of such intermediates. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections detail not just the data, but the causality behind the experimental choices and interpretation, ensuring a robust and self-validating analytical approach.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the mannopyranose core's stereochemistry and the location of the pivaloyl groups.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR data is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to the high solubility of the lipophilic, protected sugar in this solvent.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the complex spin systems of the mannopyranose ring protons.

-

Acquire a standard ¹H NMR spectrum to assess sample purity and concentration.

-

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to identify all unique carbon signals.

-

Perform 2D NMR experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons on the mannopyranose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon pairs (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for assigning the pivaloyl carbonyl carbons to their respective ring positions.

-

-

¹H and ¹³C NMR Data Interpretation

Due to the absence of a publicly available, fully assigned spectrum for this compound, the following assignments are based on established principles of carbohydrate NMR and data from the closely related 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose. The bulky and electron-donating nature of the pivaloyl groups will influence the chemical shifts compared to acetyl groups, generally causing slight upfield or downfield shifts depending on the local electronic and steric environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-1 | ~6.1 (d) | C-1 |

| H-2 | ~5.5 (dd) | C-2 |

| H-3 | ~5.7 (dd) | C-3 |

| H-4 | ~5.3 (t) | C-4 |

| H-5 | ~4.1 (m) | C-5 |

| H-6a | ~4.3 (dd) | C-6 |

| H-6b | ~4.1 (dd) | |

| Piv-CH₃ | ~1.1 - 1.3 (s, 45H) | Piv-C=O |

| Piv-C(CH₃)₃ | ||

| Piv-CH₃ |

Causality behind Predicted Shifts:

-

Anomeric Proton (H-1): The anomeric proton is the most downfield of the ring protons due to being attached to two oxygen atoms. Its multiplicity will be a doublet due to coupling with H-2.

-

Ring Protons (H-2 to H-6): The chemical shifts of these protons are influenced by the stereochemistry and the deshielding effect of the adjacent pivaloyl groups. The characteristic small J-couplings between H-1/H-2 and H-2/H-3 in mannose derivatives are key identifiers.

-

Pivaloyl Protons: The 45 protons of the five tert-butyl groups will appear as multiple sharp singlets in the upfield region of the spectrum.

-

Carbonyl Carbons: The five carbonyl carbons of the pivaloyl groups will resonate at the most downfield region of the ¹³C spectrum.

-

Ring Carbons: The chemical shifts are characteristic of acylated mannopyranose rings.

2D NMR Correlation Network

The connectivity of the mannopyranose ring and the assignment of the pivaloyl groups can be visualized through a COSY and HMBC correlation diagram.

Caption: Predicted COSY and HMBC correlations for this compound.

II. Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and tandem mass spectrometry (MS/MS) reveals structural details through controlled fragmentation. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing protected sugars.

Experimental Protocol: ESI-MS

-

Sample Preparation: [1]

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[1]

-

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI, typically 50:50 acetonitrile:water with a small amount of an ionization aid like formic acid (for positive ion mode) or ammonium acetate.[1] The use of volatile solvents and additives is crucial for efficient ionization and to prevent contamination of the mass spectrometer.[1]

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min.

-

Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight. The formation of adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is common for carbohydrates and their derivatives.

-

Perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., [M+Na]⁺) and subjecting it to collision-induced dissociation (CID). This will generate a fragmentation pattern that is characteristic of the molecule's structure.

-

Mass Spectrometry Data Interpretation

The molecular formula of this compound is C₃₁H₅₂O₁₁. Its monoisotopic mass is 600.3506 g/mol .

Table 2: Predicted Ions in the ESI Mass Spectrum

| Ion | Calculated m/z |

| [M+H]⁺ | 601.3584 |

| [M+NH₄]⁺ | 618.3850 |

| [M+Na]⁺ | 623.3404 |

| [M+K]⁺ | 639.3143 |

Fragmentation Analysis (MS/MS of [M+Na]⁺):

The fragmentation of peracylated sugars in the gas phase is a well-studied process.[2] For this compound, the fragmentation will primarily involve the loss of pivalic acid (102.0681 Da) or pivaloyl groups (85.0653 Da) and cross-ring cleavages.

Caption: Predicted major fragmentation pathway for the [M+Na]⁺ adduct of this compound.

The sequential loss of pivalic acid molecules is a characteristic fragmentation pathway for pivaloylated compounds. The observation of these neutral losses provides strong evidence for the presence of the five pivaloyl groups. The pivaloyl cation at m/z 85.1 is also a diagnostic fragment.

Conclusion

This technical guide outlines a comprehensive approach for the structural characterization of this compound using NMR and mass spectrometry. By employing a suite of 1D and 2D NMR techniques, a complete assignment of the proton and carbon signals can be achieved, confirming the integrity of the mannopyranose core and the positions of the protecting groups. High-resolution ESI-MS and tandem MS/MS experiments provide orthogonal confirmation of the molecular weight and elemental composition, while the fragmentation pattern offers further structural insights. The detailed experimental protocols and data interpretation strategies presented herein provide a robust framework for researchers, scientists, and drug development professionals working with this and similar carbohydrate-based molecules.

References

role of pivaloyl protecting groups in carbohydrate chemistry

An In-Depth Technical Guide to the Role of Pivaloyl Protecting Groups in Carbohydrate Chemistry

Abstract

In the intricate field of synthetic carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving regioselective and stereoselective outcomes. Among the arsenal of available protecting groups, the pivaloyl (Piv) group, a sterically demanding acyl moiety, has carved out a crucial niche. Its unique combination of bulk, stability, and stereodirecting influence makes it an invaluable tool for the synthesis of complex oligosaccharides and glycoconjugates, which are vital in drug development and glycobiology. This guide provides a comprehensive technical overview of the pivaloyl group's core functions, applications, and underlying mechanistic principles. We will explore its role in directing glycosylation stereoselectivity, strategies for its regioselective introduction and removal, and the practical challenges, such as acyl migration and harsh deprotection conditions, that researchers must navigate. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct advantages of pivaloyl protection in their synthetic endeavors.

Introduction: The Challenge of Selective Glycosylation

Carbohydrates are one of the most functionally dense classes of biomolecules, with multiple hydroxyl groups of similar reactivity present on a single monosaccharide unit.[1] This structural complexity presents a formidable challenge in synthetic chemistry: how to selectively modify one hydroxyl group in the presence of others. Protecting groups are the chemist's primary tool for temporarily masking functional groups that might otherwise interfere with a desired reaction.[2] In carbohydrate chemistry, however, protecting groups do more than just protect; they actively influence the reactivity and stereochemical outcome of glycosylation reactions, the fundamental process of forming glycosidic linkages.[2][3]

Acyl-type protecting groups, such as acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv), are workhorses in this field, prized for their ability to facilitate the formation of 1,2-trans glycosidic linkages through neighboring group participation.[2][4] While acetyl and benzoyl groups are widely used, the pivaloyl group offers a unique set of properties stemming from its bulky tert-butyl moiety.

The Pivaloyl Group: Structure and Core Attributes

The pivaloyl group is the acyl derivative of pivalic acid (2,2-dimethylpropanoic acid).[5] Its defining feature is the quaternary α-carbon, which creates significant steric hindrance. This bulk is the primary driver of its unique chemical behavior in oligosaccharide synthesis.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. mdpi.com [mdpi.com]

- 3. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pivalic acid - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose: Properties, Synthesis, and Applications in Advanced Research

Executive Summary: This guide provides an in-depth analysis of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose, a pivotal carbohydrate derivative in modern organic synthesis and drug development. The strategic installation of five bulky pivaloyl protecting groups on the D-mannopyranose core imparts unique stability and stereochemical control, making it an invaluable intermediate. This document details the compound's physicochemical properties, provides a validated synthesis and purification protocol, outlines methods for analytical characterization, and explores its significant applications in glycoscience and pharmaceutical research. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Core Molecular Profile

The Strategic Importance of Protected Monosaccharides

In the intricate field of carbohydrate chemistry, the selective modification of monosaccharides is a fundamental challenge. The multiple hydroxyl groups of a parent sugar like D-mannose possess similar reactivity, necessitating a strategic approach of protection and deprotection to achieve desired transformations at specific positions. Protecting groups serve as temporary shields for reactive functional groups, preventing unwanted side reactions. The choice of protecting group is critical, influencing the stability, solubility, and stereochemical outcome of subsequent reactions. The pivaloyl group, with its significant steric bulk, has emerged as a highly effective tool, particularly in controlling glycosylation reactions and enhancing the stability of synthetic intermediates.[1]

Chemical Identity of this compound

This compound is a fully protected derivative of D-mannose, where all five hydroxyl groups are converted to pivaloyl esters.[2] This modification renders the molecule significantly more lipophilic than its parent sugar and stable to a wide range of reaction conditions, making it an ideal building block for multi-step synthesis.[1]

| Identifier | Value | Source(s) |

| IUPAC Name | [(2R,3R,4S,5S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | [2] |

| Molecular Formula | C₃₁H₅₂O₁₁ | [1][2][3][4][5] |

| Molecular Weight | 600.75 g/mol | [1][4][5][6] |

| CAS Number | 220017-47-0 | [1][2][4][6] |

| Canonical SMILES | CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | [2] |

Physicochemical Properties

The physical properties of the compound are consistent with a highly crystalline, pure organic molecule. These attributes are crucial for its handling, storage, and application in precise chemical reactions.

| Property | Value | Source(s) |

| Appearance | White to almost white crystalline powder | [1][2][4] |

| Melting Point | 167-171 °C | [1][2] |

| Purity (Typical) | ≥ 98% (by GC) | [1] |

| Optical Rotation | [α]²⁰/D = +37° to +43° (c=1 in CHCl₃) | [1] |

| Storage Conditions | Store at 2-8 °C, heat sensitive | [1][6] |

The Strategic Role of Pivaloyl Protecting Groups

The functionality of this compound is defined by its five pivaloyl (Piv) esters. Understanding their role is key to exploiting the compound's synthetic potential.

Mechanism of Protection and Key Advantages

The pivaloyl group, (CH₃)₃C-CO-, is installed via an esterification reaction between a hydroxyl group and pivaloyl chloride. Its primary advantages are:

-

Steric Hindrance : The bulky tert-butyl moiety provides significant steric shielding.[1] This can direct incoming reagents to less hindered positions on other molecules and can influence the stereochemical outcome of glycosylation reactions, often favoring specific anomers.

-

Chemical Stability : Pivaloyl esters are exceptionally robust. They are resistant to a wide range of conditions that might cleave other ester groups (like acetates), including mild acidic or basic conditions and many oxidative or reductive environments. This stability allows for extensive chemical modifications on other parts of a molecule without premature deprotection.

Caption: The protecting group strategy for complex carbohydrate synthesis.

Deprotection Strategies

While stable, the pivaloyl groups can be removed when necessary. The self-validating nature of this protocol step lies in the predictable and high-yielding cleavage under specific conditions, which are orthogonal to the stability range of the protected molecule. Common methods include:

-

Strong Basic Hydrolysis : Conditions such as sodium methoxide (NaOMe) in methanol are effective for cleaving the pivaloyl esters to reveal the free hydroxyls.

-

Reductive Cleavage : Reagents like lithium aluminum hydride (LiAlH₄) can also be used for deprotection.[7]

Synthesis and Purification Protocol

The synthesis of this compound is a standard per-acylation reaction.[2] The choice of reagents and conditions is critical for achieving high yield and purity.

Rationale for Reagent Selection

-

D-Mannopyranose (Starting Material) : The carbohydrate scaffold to be protected.

-

Pivaloyl Chloride (Acylating Agent) : The source of the pivaloyl groups. It is highly reactive and readily forms esters.

-

Pyridine (Base and Solvent) : Acts as a nucleophilic catalyst and an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards the product.

Caption: Step-by-step workflow for the synthesis and purification of the title compound.

Step-by-Step Synthesis Methodology

-

Preparation : Dissolve D-mannopyranose (1.0 eq) in anhydrous pyridine (10-15 mL per gram of mannose) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Acylation : Cool the solution to 0 °C in an ice bath. Add pivaloyl chloride (6.0-7.0 eq) dropwise via a syringe over 30-45 minutes, ensuring the temperature remains below 10 °C.

-

Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching : Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. A solid precipitate should form.

-

Extraction : Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing : Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford this compound as a white crystalline solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

| Technique | Purpose | Expected Result / Observation |

| Gas Chromatography (GC) | Purity Assessment | A single major peak with >98% area.[1][6] |

| ¹H NMR (CDCl₃) | Structural Confirmation | Complex spectrum with characteristic signals for anomeric proton (H-1), ring protons, and a large singlet for the 45 protons of the five t-butyl groups (~1.2 ppm). |

| ¹³C NMR (CDCl₃) | Structural Confirmation | Signals corresponding to the pyranose ring carbons, five ester carbonyl carbons (~176-178 ppm), and carbons of the pivaloyl groups. |

| Mass Spectrometry (HRMS) | Molecular Formula Verification | Accurate mass measurement confirming the elemental composition C₃₁H₅₂O₁₁ (e.g., [M+Na]⁺). |

| Melting Point Analysis | Purity and Identity | A sharp melting point within the established range of 167-171 °C indicates high purity.[1] |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several high-stakes research areas.

Caption: Key application areas stemming from the central role of the title compound.

Intermediate in Complex Carbohydrate Synthesis

This compound is a cornerstone in the synthesis of complex oligosaccharides and glycoconjugates.[1] Its stability allows chemists to perform multiple reaction steps to build out a larger molecule before the final deprotection of the mannose unit. The steric bulk of the pivaloyl groups can be exploited to control the stereochemistry of newly formed glycosidic bonds.

Role in Drug Formulation and Development

In the pharmaceutical industry, glycosylation is a key strategy for improving the pharmacokinetic properties of drug candidates. This compound serves as a precursor to mannosylated drugs.[1] Attaching sugar moieties can enhance water solubility, improve stability, and facilitate targeted drug delivery. The ability of this protected intermediate to modulate the solubility and bioavailability of active pharmaceutical ingredients makes it a critical component in modern drug formulation.[1]

Biochemical Reagent and Research Tool

The compound is used as a biochemical reagent for studying carbohydrate-protein interactions and other biological processes involving carbohydrates.[2][8] It can serve as a building block for creating synthetic carbohydrate-based probes to investigate biological pathways or as a reference standard in analytical methods.[2] Furthermore, its use in glycosylation reactions is crucial for the production of glycoproteins, which are vital for vaccine development and the manufacturing of therapeutic proteins.[1]

Conclusion

This compound is more than just a protected sugar; it is a highly engineered molecular tool that provides chemists and drug developers with a reliable and versatile platform for innovation. Its robust stability, coupled with the stereodirecting influence of its pivaloyl groups, enables the efficient and controlled synthesis of complex, high-value molecules. As research in glycobiology and carbohydrate-based therapeutics continues to expand, the importance of such well-defined building blocks will undoubtedly grow, solidifying its role in advancing scientific discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 220017-47-0 [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. dawnscientific.com [dawnscientific.com]

- 6. labproinc.com [labproinc.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose_TargetMol [targetmol.com]

Penta-O-pivaloyl-D-mannopyranose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: The Strategic Value of Bulky Protection in Glycochemistry

In the intricate landscape of carbohydrate chemistry, where the subtle interplay of stereochemistry and reactivity dictates the success of complex syntheses, the strategic use of protecting groups is paramount. Among these, the pivaloyl group, with its significant steric bulk, has emerged as a powerful tool for controlling reaction outcomes and enhancing the stability of carbohydrate intermediates. This guide provides an in-depth exploration of penta-O-pivaloyl-D-mannopyranose, a key building block in modern glycoscience. We will delve into its synthesis, characterization, and critical applications, offering not just protocols, but the underlying scientific rationale to empower researchers in their pursuit of novel glycoconjugates and therapeutics.

Introduction to Penta-O-pivaloyl-D-mannopyranose: A Workhorse for Complex Mannoside Synthesis

Penta-O-pivaloyl-D-mannopyranose is a fully protected derivative of D-mannose, a monosaccharide of significant biological importance.[1][2] Mannose-containing oligosaccharides are integral components of glycoproteins and glycolipids, playing crucial roles in cellular recognition, immune responses, and pathogenesis.[3] The synthesis of these complex glycans, however, is a formidable challenge due to the multiple hydroxyl groups with similar reactivity on the monosaccharide unit.

The five pivaloyl groups in penta-O-pivaloyl-D-mannopyranose serve to mask all the hydroxyl functionalities, rendering the molecule stable to a wide range of reaction conditions.[4] This stability, coupled with the steric influence of the bulky pivaloyl groups, makes it a valuable precursor for the preparation of mannosyl donors for stereoselective glycosylation reactions.[5]

Table 1: Physicochemical Properties of Penta-O-pivaloyl-D-mannopyranose

| Property | Value | Source |

| CAS Number | 220017-47-0 | [6] |

| Molecular Formula | C₃₁H₅₂O₁₁ | [6] |

| Molecular Weight | 600.75 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [6] |

| Purity | >98.0% (GC) | [6] |

Synthesis of Penta-O-pivaloyl-D-mannopyranose: A Protocol Grounded in Esterification Chemistry

The synthesis of penta-O-pivaloyl-D-mannopyranose is achieved through the exhaustive acylation of D-mannose with a pivaloylating agent. The most common method involves the use of pivaloyl chloride in the presence of a base, typically pyridine, which acts as both a catalyst and an acid scavenger.

The Causality Behind the Experimental Choices

The choice of pivaloyl chloride as the acylating agent is dictated by its reactivity and the stability of the resulting pivaloate esters. Pyridine is an effective base for this transformation as it is a good nucleophilic catalyst and can neutralize the hydrochloric acid generated during the reaction. The reaction is typically performed in a non-protic solvent to avoid side reactions with the acylating agent.

Step-by-Step Experimental Protocol

Materials:

-

D-mannose

-

Pivaloyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred suspension of D-mannose (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous pyridine (10.0 eq) at 0 °C under an inert atmosphere, add pivaloyl chloride (7.0 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.

-

Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford penta-O-pivaloyl-D-mannopyranose as a white solid.

Note: This is a generalized protocol. Optimization of reaction times, temperatures, and stoichiometry may be required.

Structural Characterization: Unveiling the Molecular Architecture

Unequivocal characterization of penta-O-pivaloyl-D-mannopyranose is crucial to ensure its purity and structural integrity before its use in subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Interpreting the Spectroscopic Data

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric proton, the ring protons, and the nine equivalent protons of each of the five tert-butyl groups of the pivaloyl esters. The chemical shifts and coupling constants of the ring protons can be used to confirm the pyranose form and the stereochemistry of the mannose core.

-

¹³C NMR: The carbon NMR spectrum will display signals for the anomeric carbon, the five other ring carbons, the carbonyl carbons of the pivaloyl groups, and the quaternary and methyl carbons of the tert-butyl groups.

Applications in Glycosylation: The Power of Steric Hindrance

The primary application of penta-O-pivaloyl-D-mannopyranose is as a precursor to mannosyl donors for the stereoselective synthesis of oligosaccharides. The bulky pivaloyl groups at all positions, particularly at C-2, play a crucial role in directing the stereochemical outcome of glycosylation reactions.

The "Armed-Disarmed" Principle and Pivaloyl Group Influence

In the context of the "armed-disarmed" strategy, the electron-withdrawing nature of the ester groups makes pivaloylated donors "disarmed" and less reactive. However, the steric bulk of the pivaloyl group at the C-2 position can effectively block the trajectory of the acceptor nucleophile from the α-face, thereby favoring the formation of the thermodynamically less stable, yet often desired, β-mannosidic linkage.[5][8] This is a significant advantage, as the synthesis of β-mannosides is a notorious challenge in carbohydrate chemistry.

Activation of Pivaloylated Mannosyl Donors

To be used in a glycosylation reaction, the anomeric pivaloyl group of penta-O-pivaloyl-D-mannopyranose must be replaced with a suitable leaving group, such as a halide or a trichloroacetimidate, to generate a reactive glycosyl donor.

Diagram 1: Activation of Penta-O-pivaloyl-D-mannopyranose

Caption: Activation of the fully protected mannose derivative.

Stereoselective Glycosylation Workflow

Diagram 2: Stereoselective Glycosylation using a Pivaloylated Mannosyl Donor

Caption: General workflow for β-mannosylation.

While specific examples using penta-O-pivaloyl-D-mannopyranose as a donor are not detailed in the available search results, the literature on pivaloylated mannosyl donors strongly suggests its utility in achieving high β-selectivity.[5][8] The choice of promoter and reaction conditions is critical and must be optimized for each specific donor-acceptor pair.

Deprotection of Pivaloyl Esters: A Necessary Challenge

The very stability that makes pivaloyl groups attractive as protecting groups also presents a challenge when they need to be removed.[9] Standard ester hydrolysis conditions (e.g., sodium methoxide in methanol) are often sluggish due to the steric hindrance of the tert-butyl group.[9]

Strategies for Pivaloate Cleavage

More forcing conditions are typically required for the deprotection of pivaloyl esters. These can include:

-

Strongly basic conditions: Treatment with stronger bases like sodium hydroxide or lithium hydroxide in a mixture of solvents.[9]

-

Reductive cleavage: Using reducing agents such as lithium aluminum hydride (LAH) in an ethereal solvent.[9]

-

Transesterification with stronger nucleophiles: Employing nucleophiles like hydrazine or guanidine.

It is crucial to consider the compatibility of these harsh deprotection conditions with other functional groups present in the molecule.

Table 2: Common Deprotection Methods for Pivaloyl Esters

| Reagent/Conditions | Comments | Potential Issues |

| NaOMe/MeOH | Often slow and incomplete. | Inefficient for sterically hindered pivaloates. |

| LiOH/H₂O/THF | More effective than NaOMe. | Can lead to side reactions with base-labile groups. |

| LAH/THF | Powerful reducing agent. | Reduces other functional groups (e.g., esters, amides). |

| DIBAL-H | Milder reducing agent than LAH. | May require careful temperature control. |

Conclusion and Future Perspectives

Penta-O-pivaloyl-D-mannopyranose stands as a testament to the power of strategic protecting group chemistry in advancing the synthesis of complex carbohydrates. Its robust nature and the stereodirecting influence of its bulky pivaloyl groups make it an invaluable tool for the construction of challenging β-mannosidic linkages. While its synthesis and application require careful consideration of reaction conditions, particularly for the deprotection step, the benefits it offers in terms of stability and stereocontrol are undeniable.

Future research will likely focus on the development of milder and more selective methods for the cleavage of pivaloyl esters, further expanding the utility of this and other pivaloylated carbohydrate building blocks. As the demand for synthetic oligosaccharides in drug discovery and glycobiology continues to grow, the importance of versatile and reliable intermediates like penta-O-pivaloyl-D-mannopyranose will only increase.

References

- 1. scialert.net [scialert.net]

- 2. Recent studies on the biological production of D-mannose | Semantic Scholar [semanticscholar.org]

- 3. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mjs.um.edu.my [mjs.um.edu.my]

- 7. researchgate.net [researchgate.net]

- 8. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Full Stereocontrol in α-Glycosidation of 3-Deoxy-d- manno-2-octulosonic Acid (Kdo) Using Macrobicyclic Glycosyl Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Biochemical Reagents for Life Science Research

<

Introduction: The Unseen Engine of Discovery

In the intricate theater of life science research and drug development, biochemical reagents are the silent yet indispensable actors. They are the chemical compounds and biological substances that empower researchers to dissect, analyze, and manipulate the very molecules of life.[1][2][3] From the simplest of buffers that maintain a stable experimental environment to the most complex fluorescent probes that illuminate cellular processes, the quality and proper application of these reagents form the bedrock of reproducible and groundbreaking science.[2][4] This guide, born from years of hands-on experience, aims to provide a comprehensive and practical understanding of the core biochemical reagents, their judicious selection, and their application in robust experimental design. We will move beyond mere protocols to explore the "why" behind the "how," fostering a deeper understanding that is crucial for both novice researchers and seasoned drug development professionals.

Part 1: Deconstructing the Researcher's Toolkit: A Functional Classification of Biochemical Reagents

The vast arsenal of biochemical reagents can be best understood by classifying them based on their function within an experimental workflow. This approach allows for a more intuitive grasp of their roles and interdependencies.

The Foundational Elements: Buffers, Solvents, and Basic Reagents

Often overlooked, the quality of basic laboratory reagents is paramount. Buffers, for instance, are the unsung heroes that maintain pH, a critical parameter for the stability and activity of most biological molecules.[1] Similarly, the purity of solvents can significantly impact experimental outcomes.

Table 1: Common Laboratory Buffers and Their Applications

| Buffer System | pH Range | Typical Applications |

| Tris-HCl | 7.0 - 9.0 | Electrophoresis, protein purification, enzyme assays |

| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Cell culture, immunoassays, protein dilution |

| HEPES | 6.8 - 8.2 | Cell culture, enzyme kinetics, protein crystallization |

| MOPS | 6.5 - 7.9 | RNA electrophoresis, protein purification |

The integrity of these foundational reagents must be rigorously controlled. For example, using a buffer with a slight pH deviation can dramatically alter enzyme kinetics or antibody-antigen binding.[5]

The Workhorses of Molecular and Cellular Biology

This category encompasses a diverse array of reagents that are central to the manipulation and analysis of nucleic acids and proteins.

-

Enzymes: These biological catalysts are essential for a multitude of techniques.[3] DNA polymerases and ligases are fundamental to PCR and cloning, while restriction enzymes allow for the precise cutting of DNA.[3] In drug discovery, enzymes are not only tools but also primary targets for therapeutic intervention.[6]

-

Antibodies: These highly specific proteins are invaluable for detecting and quantifying target molecules in techniques like Western blotting, ELISA, and immunohistochemistry.[3][7] The specificity and affinity of an antibody are critical determinants of its performance.[7]

-

Nucleic Acid Reagents: This group includes DNA and RNA extraction kits, nucleotides, and primers, all of which are essential for genetic analysis and molecular cloning.[3]

-

Cell Culture Media and Supplements: The in vitro cultivation of cells is a cornerstone of modern life science research.[4][8] Cell culture media provide the necessary nutrients, growth factors, and hormones to support cell growth and viability outside of their natural environment.[4][8][9] Different cell types have unique nutritional requirements, necessitating a wide variety of specialized media formulations.[8][10] Supplements such as fetal bovine serum (FBS), amino acids, and antibiotics are often added to further optimize culture conditions.[9]

Illuminating the Invisible: Probes, Dyes, and Stains

Visualizing cellular components and processes is a key aspect of life science research. Fluorescent probes, dyes, and stains are the reagents that make this possible.

-

Fluorescent Probes: These molecules are designed to localize to specific cellular regions or respond to particular stimuli, allowing for the visualization of organelles, proteins, and ions.[][12] Their high sensitivity and specificity have made them powerful tools in bioimaging.[]

-

Nucleic Acid Stains: Dyes like ethidium bromide and SYBR Green bind to DNA and RNA, enabling their visualization in gels and during real-time PCR.[13]

-

Protein Stains: Coomassie Brilliant Blue and Ponceau S are commonly used to visualize proteins in electrophoresis gels and on Western blot membranes.[3]

Part 2: Ensuring Scientific Integrity: The Criticality of Reagent Quality Control and Validation

The reproducibility crisis in scientific research has brought the issue of reagent quality to the forefront.[14] The reliability of experimental data is directly dependent on the quality and purity of the biochemical reagents used.[2] Therefore, a robust quality control (QC) and validation process is not just good practice; it is a scientific imperative.

The Supplier's Responsibility and the Researcher's Due Diligence

Reputable suppliers of biochemical reagents adhere to stringent quality control procedures, often following Good Manufacturing Practices (GMP).[2] However, it is crucial for researchers to perform their own validation to ensure that a reagent performs as expected in their specific experimental context.[2][15]

Key Quality Control Parameters:

-

Purity: Contaminants can interfere with experimental results, leading to false positives or negatives. Techniques like mass spectrometry and chromatography are used to assess purity.[2][16]

-

Identity: Verifying the chemical structure of a reagent is essential.[2]

-

Activity: For enzymes and antibodies, assessing their functional activity is critical to ensure they are performing correctly under the specified conditions.[2]

A Deeper Dive into Antibody Validation: A Case Study in Rigor

Antibodies are notorious for their variability, making their validation a particularly critical step.[17][18] A poorly characterized antibody can lead to wasted time and resources on irreproducible research.[17]

A Multi-pronged Approach to Antibody Validation:

-

Western Blotting: This technique validates an antibody's ability to recognize the denatured form of its target protein at the correct molecular weight.[18]

-

Immunohistochemistry (IHC) / Immunocytochemistry (ICC): These methods confirm that the antibody can detect the target protein in its native context within tissues or cells, respectively.[7][18]

-

Knockout/Knockdown Validation: Using cells or tissues where the target gene has been knocked out or its expression reduced is a powerful way to confirm antibody specificity.[14][17]

-

Immunoprecipitation (IP) followed by Mass Spectrometry (IP-MS): This approach directly identifies the protein that the antibody binds to, providing definitive evidence of its target.[14]

It is important to note that an antibody validated for one application may not necessarily work in another.[15] Therefore, validation should be performed for each specific experimental setup.[14][15]

Part 3: The Art of the Assay: Designing and Optimizing Biochemical Experiments

A well-designed biochemical assay is the cornerstone of drug discovery and fundamental research, translating biological phenomena into measurable data.[19][20] The process of developing a robust and reliable assay requires careful consideration of numerous factors.[19][21]

The Blueprint of a Successful Assay: Key Principles

-

Biological Relevance: The assay should mimic physiological conditions as closely as possible to ensure the data generated is meaningful.[20]

-

Sensitivity and Specificity: The assay must be sensitive enough to detect small changes in the biological process being measured and specific enough to avoid false positives.[20]

-

Robustness and Reproducibility: The assay should be resilient to small variations in experimental conditions and produce consistent results over time and across different laboratories.[4][19]

A Step-by-Step Guide to Assay Development and Optimization

The development of a biochemical assay is an iterative process of refinement.[19]

Workflow for Biochemical Assay Development:

Caption: A streamlined workflow for biochemical assay development.

-

Define the Assay Objective: Clearly articulate what biological question the assay is intended to answer.

-

Select Appropriate Reagents and Detection Technology: The choice of reagents and detection method (e.g., fluorescence, absorbance, luminescence) will depend on the specific target and the desired throughput.[22]

-

Optimize Reagent Concentrations: Systematically titrate the concentrations of key reagents, such as enzymes and substrates, to achieve a balance between sensitivity and cost.[19]

-

Validate Assay Performance: Assess the assay's performance using key statistical parameters like the Z'-factor and signal-to-noise ratio to ensure it is suitable for its intended purpose.[19]

-

Implement for Screening or Further Studies: Once validated, the assay can be used for high-throughput screening of compound libraries or for more detailed mechanistic studies.[22]

Navigating the Complexities of Enzyme Kinetics in Drug Discovery

Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, is a cornerstone of drug development.[6][23][24] Understanding how a potential drug molecule interacts with its target enzyme is crucial for optimizing its therapeutic efficacy.[23][25]

Key Concepts in Enzyme Inhibition:

-

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.[6][25]

-

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), altering the enzyme's conformation and reducing its activity.[6][25]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[6][25]

Visualizing Enzyme Inhibition Mechanisms:

Caption: A comparison of competitive and non-competitive enzyme inhibition.

By determining the mechanism of inhibition, researchers can design more potent and specific drugs.[23][25]

Part 4: Troubleshooting: A Scientist's Guide to When Things Go Wrong

Even with the most meticulously planned experiments, unexpected results can and do occur. A systematic approach to troubleshooting is essential for identifying and resolving the root cause of the problem.[26]

A General Troubleshooting Algorithm:

Caption: A systematic approach to troubleshooting molecular biology assays.[27]

Common Issues and Their Potential Causes:

-

No or Weak Signal: This could be due to degraded reagents, incorrect concentrations, suboptimal assay conditions, or problems with the detection instrument.[27]

-

High Background: This may result from non-specific binding of antibodies or probes, contaminated reagents, or issues with the blocking step in immunoassays.[28]

-

Inconsistent Results: Variability in results can be caused by pipetting errors, temperature fluctuations, or lot-to-lot differences in reagents.[29][30]

When troubleshooting, it is crucial to change only one variable at a time to isolate the source of the problem.[31] Meticulous record-keeping is also essential for identifying patterns and preventing future issues.

Conclusion: The Foundation of Innovation

Biochemical reagents are more than just consumables; they are the fundamental tools that enable the advancement of life science research and the development of new medicines.[32][33][34] A deep understanding of their properties, a commitment to rigorous quality control, and a systematic approach to experimental design and troubleshooting are the hallmarks of a successful scientist. By mastering the principles outlined in this guide, researchers can enhance the reliability and impact of their work, ultimately accelerating the pace of discovery and innovation.

References

- 1. Biochemical Reagents - Amerigo Scientific [amerigoscientific.com]

- 2. What Is a Biochemical Reagent and How Is It Qualified? [synapse.patsnap.com]

- 3. pharmananda.com [pharmananda.com]

- 4. Cell Culture Media, Reagents, and Supplements for Life Science Research | Sartorius [sartorius.com]

- 5. The Vital Role of Quality Control in Biochemical Analyzers [en.seamaty.com]

- 6. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]

- 7. sysy.com [sysy.com]

- 8. stemcell.com [stemcell.com]

- 9. Cell Culture Media Supplements | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Cell Culture - Elabscience® [elabscience.com]

- 12. Fluorescent probes for cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Classification and Applications of Fluorescent Probes [evidentscientific.com]

- 14. agrisera.com [agrisera.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Biochemical applications of mass spectrometry in pharmaceutical drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biophysical Quality Control: Our new standard for antibody validation [abcam.com]

- 18. blog.abclonal.com [blog.abclonal.com]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. bellbrooklabs.com [bellbrooklabs.com]

- 21. ichorlifesciences.com [ichorlifesciences.com]

- 22. nuvisan.com [nuvisan.com]

- 23. solubilityofthings.com [solubilityofthings.com]

- 24. omicsonline.org [omicsonline.org]

- 25. fiveable.me [fiveable.me]

- 26. goldbio.com [goldbio.com]

- 27. Assay Troubleshooting | MB [molecular.mlsascp.com]

- 28. edulabchina.com [edulabchina.com]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. Common Errors and Pitfalls in Clinical Chemistry Analyzer Testing [en.seamaty.com]

- 31. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 32. openaccesspub.org [openaccesspub.org]

- 33. byarcadia.org [byarcadia.org]

- 34. chemscene.com [chemscene.com]

Methodological & Application

Application Note: Strategic Use of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose in Stereoselective Glycosylation

Introduction: The Challenge and Importance of Mannosylation

The synthesis of complex carbohydrates is a cornerstone of modern drug discovery and chemical biology. Mannose-containing glycans, or oligosaccharides, are of particular interest due to their critical roles in fundamental biological processes. They are key components of the N-linked glycans that modulate protein folding and stability[1], act as antigenic determinants in bacterial polysaccharides, and are involved in immune responses through interactions with lectins.[2]

However, the chemical synthesis of mannosides presents a significant stereochemical challenge. The creation of a glycosidic bond can result in either an α or β anomer. For mannose, the formation of the 1,2-cis (β-mannoside) linkage is particularly difficult due to steric and electronic factors that kinetically favor the 1,2-trans (α-mannoside) product.[3] Therefore, achieving high stereoselectivity requires careful strategic planning, particularly in the choice of the glycosyl donor and its protecting groups.

This application note provides an in-depth guide to the use of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose as a robust precursor for the stereoselective synthesis of α-mannosidic linkages. We will explore the unique advantages conferred by the pivaloyl protecting groups, provide detailed protocols for donor activation and glycosylation, and discuss the mechanistic principles that ensure a predictable and high-yielding reaction outcome.

The Pivaloyl Advantage: A Disarming Group with Directing Power

In carbohydrate chemistry, protecting groups do more than simply mask reactive hydroxyls; they fundamentally influence the reactivity and stereoselectivity of glycosylation reactions.[4] The pivaloyl (Piv) group, a bulky tert-butylcarbonyl ester, offers several distinct advantages when employed in a mannose donor.[5]

-

Exceptional Stability: Pivaloyl esters are significantly more stable to a wide range of reaction conditions compared to more common acyl groups like acetates or benzoates.[5][6] This robustness is critical during multi-step syntheses, preventing premature deprotection.

-

Steric Influence & Suppression of Side Reactions: The significant steric bulk of the pivaloyl group provides a powerful shield.[7] In the context of glycosylation, a pivaloyl group at the C-2 position of the mannose donor dramatically reduces the formation of undesired orthoester byproducts, a common side reaction with smaller acyl groups.[5][8]

-

The "Disarmed" Effect for Controlled Reactivity: Ester protecting groups are electron-withdrawing, which reduces the reactivity of a glycosyl donor by destabilizing the developing positive charge at the anomeric center during the reaction.[9] This is known as the "disarmed" effect.[10][11] Pivaloyl groups are excellent disarming groups, rendering the donor less reactive and more stable for storage. This property is foundational to strategic, sequential glycosylation schemes where a more reactive "armed" donor (typically with ether protecting groups) can be selectively coupled in the presence of a "disarmed" acceptor.[9][10]

-

Neighboring Group Participation for Stereocontrol: The most critical role of the C-2 pivaloyl group is its ability to act as a participating group. During the departure of the anomeric leaving group, the carbonyl oxygen of the C-2 pivaloyl ester can attack the anomeric center, forming a rigid, bicyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face of the mannose ring, forcing the incoming glycosyl acceptor to attack from the β-face.[12] For a mannose donor, this exclusively leads to the formation of the 1,2-trans product, which is the desired α-mannoside.

From Stable Precursor to Active Glycosyl Donor

This compound is a stable, crystalline solid that serves as an excellent starting material.[13] To be used in a glycosylation reaction, it must first be converted into an active glycosyl donor by installing a suitable leaving group at the anomeric (C-1) position. A common and effective strategy is the formation of a glycosyl bromide.

Protocol Part A: Synthesis of 2,3,4,6-Tetra-O-pivaloyl-α-D-mannopyranosyl Bromide

This protocol details the conversion of the per-pivaloylated mannose into a highly reactive α-mannosyl bromide donor.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (glacial)

-

Hydrogen Bromide (HBr), 33% solution in acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM in a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Addition of Reagent: Add glacial acetic acid (approximately 2-3 volumes relative to the sugar). Cool the solution to 0 °C using an ice bath.

-

Bromination: While stirring at 0 °C, slowly add a 33% solution of HBr in acetic acid (approx. 2.0-3.0 eq).

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

-

Quenching and Workup: Once complete, carefully pour the reaction mixture into a flask containing ice-cold saturated NaHCO₃ solution. Transfer this mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Crucially, do not heat the flask, as the glycosyl bromide is heat-sensitive.

-

Result: The resulting product, 2,3,4,6-Tetra-O-pivaloyl-α-D-mannopyranosyl bromide, is typically obtained as a white foam or syrup and is often used immediately in the next step without further purification due to its instability.

Core Application: Promoter-Mediated α-Mannosylation

With the active glycosyl bromide donor in hand, the glycosylation reaction can be performed. This step requires a promoter, typically a heavy metal salt, to activate the anomeric bromide and facilitate its displacement by the acceptor alcohol. Silver trifluoromethanesulfonate (AgOTf) is a common and effective promoter for this purpose.

Protocol Part B: Silver Triflate-Promoted α-Mannosylation

Materials:

-

2,3,4,6-Tetra-O-pivaloyl-α-D-mannopyranosyl bromide (Donor, from Part A)

-

Glycosyl Acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, 1.0-1.2 eq)

-

Silver Trifluoromethanesulfonate (AgOTf, 1.5-2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Activated molecular sieves (4 Å)

-

Tetrabutylammonium bromide (TBAB, catalytic amount - optional, can enhance α-selectivity)

-

Celite®

-

Argon or Nitrogen gas supply

Procedure:

-

Acceptor Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor and freshly activated 4 Å molecular sieves. Dissolve in anhydrous DCM and stir for 30-60 minutes at room temperature.

-

Cooling: Cool the acceptor solution to a low temperature, typically -40 °C to -78 °C, using a suitable cooling bath (e.g., dry ice/acetone).

-

Addition of Promoter: Add AgOTf (and TBAB, if used) to the cooled acceptor solution and stir for 10-15 minutes. The mixture will likely be a suspension.

-

Donor Addition: Dissolve the freshly prepared mannosyl bromide donor in a small amount of anhydrous DCM and add it dropwise to the cold, stirring reaction mixture.

-

Reaction: Allow the reaction to proceed at the low temperature, monitoring by TLC. The reaction may require several hours to reach completion.

-

Quenching: Once the donor is consumed, quench the reaction by adding a few drops of pyridine or triethylamine to neutralize the acid formed.

-

Filtration and Concentration: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite® to remove the molecular sieves and silver salts. Rinse the pad thoroughly with DCM.

-

Workup: Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure α-linked disaccharide.

Mechanistic Insights and Workflow Visualization

The high α-selectivity of this reaction is a direct consequence of the C-2 pivaloyl participating group.

References

- 1. Protein N-glycosylation and O-mannosylation are catalyzed by two evolutionarily related GT-C glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paucimannose-Rich N-glycosylation of Spatiotemporally Regulated Human Neutrophil Elastase Modulates Its Immune Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buy this compound | 220017-47-0 [smolecule.com]

The Strategic Utility of Per-pivaloylated Mannose: An In-depth Guide to 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose as a Glycosyl Donor

Introduction: Navigating the Challenges of Mannosylation

In the intricate field of oligosaccharide synthesis, the formation of the glycosidic bond is a pivotal and often challenging step. The stereoselective construction of mannosidic linkages, in particular, requires a nuanced understanding of protecting group strategy and reaction mechanisms. Among the arsenal of tools available to the synthetic chemist, glycosyl donors bearing pivaloyl protecting groups have emerged as robust and highly effective reagents. This guide provides a comprehensive overview of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose, a fully protected mannosyl donor, detailing its synthesis, activation, and application in the stereoselective synthesis of α-mannosides. We will delve into the mechanistic rationale behind its efficacy and provide detailed protocols for its use, aimed at researchers, scientists, and professionals in drug development.

The pivaloyl (Piv) group, a bulky ester derived from pivalic acid, confers unique properties to a glycosyl donor. Its significant steric hindrance and electronic stability make it an excellent protecting group, capable of influencing the reactivity and stereochemical outcome of glycosylation reactions.[1][2] Unlike more labile acyl groups such as acetates, pivaloyl esters are more resistant to premature cleavage and are less prone to undesirable side reactions like orthoester formation or inter- and intramolecular acyl migration.[3] This stability is a critical asset in multi-step oligosaccharide syntheses where numerous transformations are required.

Core Principles: The Pivaloyl Advantage in α-Mannosylation

The primary advantage of using this compound as a glycosyl donor lies in its exceptional ability to direct the formation of 1,2-trans-α-glycosidic bonds. This stereochemical control is a direct consequence of the neighboring group participation of the pivaloyl group at the C-2 position of the mannose ring.

Mechanism of α-Stereodirection

The generally accepted mechanism for this stereodirection is illustrated below. The process begins with the activation of the anomeric leaving group (which is often the C-1 pivaloyl group itself, or a group it is converted to, such as a halide or trichloroacetimidate) by a Lewis acid promoter, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf). This leads to the departure of the leaving group and the formation of an oxocarbenium ion intermediate.

The key step is the immediate participation of the carbonyl oxygen of the C-2 pivaloyl ester. This oxygen atom attacks the anomeric carbon from the α-face, forming a stable, five-membered cyclic acyloxonium ion intermediate. This intermediate effectively shields the α-face of the mannose ring. Consequently, the incoming glycosyl acceptor can only attack the anomeric carbon from the opposite, β-face. This backside attack results in the inversion of stereochemistry at the anomeric center, leading to the exclusive or predominant formation of the 1,2-trans-α-mannoside product.[4]

The steric bulk of the pivaloyl groups at C-3, C-4, and C-6 also plays a crucial, albeit less direct, role. By occupying significant space, they help to lock the pyranose ring into its stable 4C1 chair conformation, which pre-organizes the C-2 pivaloyl group in the axial orientation necessary for effective neighboring group participation. This conformational rigidity further enhances the stereoselectivity of the glycosylation reaction.

Figure 1: Mechanism of α-mannosylation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the per-acylation of D-mannose to prepare the glycosyl donor.

Materials:

-

D-Mannose

-

Anhydrous Pyridine

-

Pivaloyl Chloride (PivCl)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution (aq.)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve D-mannose (1.0 eq) in anhydrous pyridine (approx. 10-15 mL per gram of mannose). Cool the solution to 0 °C in an ice bath.

-

Acylation: Add pivaloyl chloride (6.0-7.0 eq) dropwise to the stirred solution over 30-45 minutes, ensuring the temperature remains below 5 °C. The excess pivaloyl chloride ensures complete reaction of all five hydroxyl groups.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound as a white crystalline solid.[1][5]

Characterization: The identity and purity of the product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The ¹H NMR spectrum is characterized by multiple sharp singlets in the 1.1-1.3 ppm region corresponding to the protons of the five tert-butyl groups of the pivaloyl esters.[6]

| Compound Property | Value |

| Molecular Formula | C₃₁H₅₂O₁₁ |

| Molecular Weight | 600.75 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 169-171 °C[1][7] |

| CAS Number | 220017-47-0[8] |

Protocol 2: TMSOTf-Promoted α-Mannosylation

This protocol outlines a general procedure for the glycosylation of a glycosyl acceptor using the per-pivaloylated mannosyl donor. The anomeric pivaloyl group acts as a leaving group upon activation.

Materials:

-

This compound (Donor, 1.0 eq)

-

Glycosyl Acceptor (with a single free hydroxyl group, 1.2-1.5 eq)

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent (e.g., Diethyl Ether)

-

Activated Molecular Sieves (4 Å)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.3 eq, as a solution in DCM)

-

Triethylamine (Et₃N) or Pyridine for quenching

-

Silica Gel for column chromatography

-

Solvents for chromatography

Procedure:

-